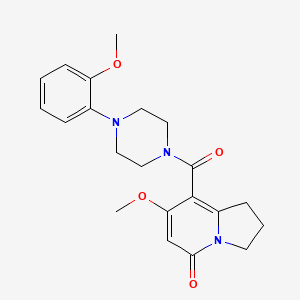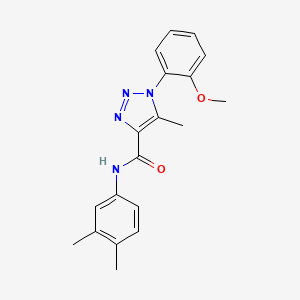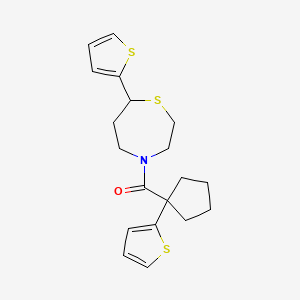
3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide has been studied for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a starting material for the synthesis of other compounds. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. This compound has also been studied for its potential as a dye for organic electronics.
Mecanismo De Acción
Mode of Action
The exact mode of action of 3-Hydroxy-N’-(4-methylbenzylidene)benzhydrazide is currently unknown due to the lack of specific studies on this compound . .
Result of Action
One study suggests that similar compounds can be used as ligands for the fluorogen-activating protein fast in fluorescence microscopy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide in lab experiments is that it is a relatively simple compound to synthesize. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are many future directions for 3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide research. One direction is to study the potential of this compound as an anti-cancer agent in vivo. Another direction is to study the potential of this compound as an anti-inflammatory agent in vivo. In addition, this compound could be studied for its potential as a dye for organic electronics. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various cellular processes.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through a simple condensation reaction and has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. This compound has also been studied for its potential as a dye for organic electronics. While the mechanism of action of this compound is not fully understood, studies have suggested that it may act through the inhibition of key enzymes involved in various cellular processes. There are many future directions for this compound research, including studying its potential as an anti-cancer and anti-inflammatory agent in vivo, and as a dye for organic electronics.
Métodos De Síntesis
3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide can be synthesized through a simple condensation reaction between 4-methylbenzaldehyde and benzhydrazide in the presence of a suitable catalyst. The reaction yields this compound as a yellow crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
3-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-5-7-12(8-6-11)10-16-17-15(19)13-3-2-4-14(18)9-13/h2-10,18H,1H3,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKWGBDQOLKCAW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)







![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)
![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)
![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)
![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

![Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate](/img/structure/B2459218.png)